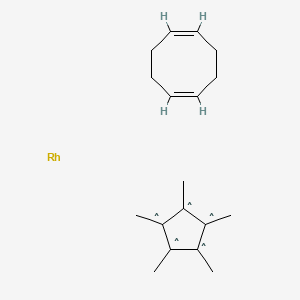
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is a coordination compound that features a rhodium(I) center bonded to a 1,5-cyclooctadiene ligand and a pentamethylcyclopentadiene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and pentamethylcyclopentadiene ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the rhodium center. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen gas or hydrides for reduction reactions. Substitution reactions often involve the use of phosphines, amines, or other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species. Substitution reactions typically result in new rhodium complexes with different ligand environments.
Aplicaciones Científicas De Investigación
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is explored for its potential in biological applications, such as drug delivery and imaging.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
(1,5-Cyclooctadiene)pentamethylcyclopentadiene iridium(I): Similar in structure but with iridium instead of rhodium.
(1,5-Cyclooctadiene)pentamethylcyclopentadiene ruthenium(II): Contains ruthenium and exhibits different reactivity and catalytic properties.
Uniqueness
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is unique due to the specific electronic and steric properties imparted by the rhodium center and the ligands. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propiedades
Fórmula molecular |
C18H27Rh |
|---|---|
Peso molecular |
346.3 g/mol |
InChI |
InChI=1S/C10H15.C8H12.Rh/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;/h1-5H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
Clave InChI |
ZLMXMQVXNZZYLE-GHDUESPLSA-N |
SMILES isomérico |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















